2,3-Diethoxybenzaldehyde
Description
Chemical Identity:
2,3-Diethoxybenzaldehyde (CAS 24454-82-8) is an aromatic aldehyde with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features two ethoxy (-OCH₂CH₃) groups at the 2- and 3-positions of the benzaldehyde ring .
Synthesis: The compound is synthesized via reduction of 3,4-diethoxybenzaldehyde using NaBH₄ in methanol, yielding (3,4-diethoxyphenyl)methanol as an intermediate . Alternative routes involve multi-step procedures, including oxime formation and cyanide substitution, to generate derivatives for pharmacological applications .
Applications: Primarily used in research settings, this compound serves as a precursor for synthesizing antiplasmodial agents and other bioactive molecules.
Properties
IUPAC Name |
2,3-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMCIHCBBHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436534 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24454-82-8 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Formylation of Dialkoxybenzenes
This method involves the formylation of pre-formed dialkoxybenzenes using reagents such as hexamethylenetetramine (HMTA) under acidic conditions.
Procedure: A dialkoxybenzene (e.g., 1,2-diethoxybenzene) is reacted with HMTA in the presence of strong acids such as methanesulfonic acid, trifluoroacetic acid, or polyphosphoric acid. The reaction is typically conducted by heating to reflux for several hours, followed by aqueous workup and purification by column chromatography.
Mechanism: The HMTA acts as a source of electrophilic formyl groups that substitute onto the aromatic ring, facilitated by the activating effect of the ethoxy substituents.
Yields and Challenges: While this method is effective for certain dialkoxybenzene isomers, yields can vary significantly depending on the substitution pattern. Electron-deficient rings or sterically hindered positions may give lower yields or side products.
Example: Although direct data on 2,3-diethoxybenzaldehyde are limited in this context, analogues such as 2,4-diethoxybenzaldehyde have been prepared by this method with yields around 48% under acetic acid/water solvent systems.
Method B: Alkylation of Dihydroxybenzaldehydes
This approach starts from dihydroxybenzaldehydes, which are selectively alkylated with ethyl halides to form the diethoxy derivatives.
Procedure: 2,3-Dihydroxybenzaldehyde is reacted with ethyl bromide or ethyl iodide in the presence of a base such as anhydrous potassium carbonate. The reaction is typically carried out in polar aprotic solvents or alcohols under reflux conditions for several hours.
Advantages: This method allows for regioselective introduction of ethoxy groups while retaining the aldehyde functionality intact.
Typical Conditions: For example, refluxing 2,3-dihydroxybenzaldehyde with ethyl bromide and K2CO3 in a solvent such as acetone or butanol for 6 hours yields the corresponding this compound.
Yields: Alkylation yields for similar compounds range from 60% to 90%, depending on reaction time, temperature, and solvent choice.
Side Reactions: Cyclization to benzodioxine derivatives can occur under certain conditions, especially when using 2,3-dihydroxybenzaldehydes, which may reduce yield of the desired dialkoxybenzaldehyde.
Comparative Data Table of Preparation Methods
| Parameter | Method A: Direct Formylation | Method B: Alkylation of Dihydroxybenzaldehydes |
|---|---|---|
| Starting Material | Dialkoxybenzene (e.g., 1,2-diethoxybenzene) | Dihydroxybenzaldehyde (e.g., 2,3-dihydroxybenzaldehyde) |
| Key Reagents | Hexamethylenetetramine (HMTA), strong acid (e.g., methanesulfonic acid) | Ethyl bromide or ethyl iodide, K2CO3 base |
| Reaction Conditions | Reflux in acidic medium for 3+ hours | Reflux in aprotic solvent or alcohol for 4-6 hours |
| Typical Yield | Moderate (30-50%) for dialkoxybenzaldehydes | Higher (60-90%) depending on conditions |
| Advantages | One-step formylation of dialkoxybenzene | Regioselective alkylation preserving aldehyde group |
| Disadvantages | Low yields for some substitution patterns; harsh acidic conditions | Possible cyclization side reactions; requires pure dihydroxybenzaldehyde |
| Example Yield (2,4-diethoxybenzaldehyde) | 48% (acetic acid/water solvent) | 67-90% (alkylation with ethyl iodide) |
Research Findings and Experimental Notes
Selectivity and Side Products: Alkylation of 2,3-dihydroxybenzaldehyde can lead to cyclized products such as 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde, which forms in up to 55% yield under various conditions, indicating the need for careful control of reaction parameters to maximize this compound formation.
Solvent Effects: Polar aprotic solvents and controlled temperature are critical for minimizing side reactions and improving yields in alkylation reactions.
Scale-Up Potential: The alkylation method (Method B) is more amenable to scale-up due to milder conditions and higher yields compared to the direct formylation approach.
Spectroscopic Characterization: Successful preparation is confirmed by NMR spectroscopy showing disappearance of hydroxyl protons and appearance of ethoxy signals, alongside characteristic aldehyde proton signals around 10 ppm in ^1H NMR.
Additional Synthetic Routes and Modifications
Reduction and Functional Group Transformations: 3,4-Diethoxybenzaldehyde has been used as a precursor in multistep syntheses involving reduction to alcohols, conversion to benzyl chlorides, and further substitution reactions, indicating the versatility of the diethoxybenzaldehyde scaffold.
Alternative Formylation Reagents: Other formylation reagents such as SnCl4/Cl2CHOCH3 have been reported for related compounds but are less documented specifically for this compound.
Summary Table of Key Experimental Data for this compound Preparation
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 2,3-dihydroxybenzaldehyde | Ethyl bromide, K2CO3, reflux, 6 h | 60-90 | Possible cyclization side product formation |
| Direct formylation of 1,2-diethoxybenzene | HMTA, methanesulfonic acid, reflux, 3 h | ~30-50 | Lower yield, harsher conditions |
| Purification | Column chromatography (hexane/EtOAc) | - | Essential for isolating pure product |
| Characterization | ^1H NMR, ^13C NMR, melting point | - | Confirms substitution pattern and purity |
Scientific Research Applications
2,3-Diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 2,3-Diethoxybenzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial or antifungal effects. The ethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Physical Properties :
- Storage : Stable at -80°C for 6 months or -20°C for 1 month.
- Solubility: Soluble in DMSO, ethanol, and other organic solvents. Heating to 37°C or sonication enhances solubility .
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs include isomers (e.g., 3,4-diethoxybenzaldehyde), methoxy-substituted derivatives (e.g., vanillin), and hydroxy-substituted compounds (e.g., protocatechualdehyde). Substituent positions and functional groups critically influence their properties:
Physicochemical Properties
- Volatility : 3,4-Diethoxybenzaldehyde exhibits lower vapor pressure than this compound due to steric effects from substituent positioning .
- Solubility : Methoxy derivatives (e.g., vanillin) are more water-soluble than ethoxy analogs due to reduced hydrophobicity .
- Reactivity : Ortho-substituted ethoxy groups in this compound introduce steric hindrance, slowing nucleophilic addition compared to para-substituted isomers .
Biological Activity
Overview
2,3-Diethoxybenzaldehyde is an organic compound with the molecular formula CHO. It features a benzaldehyde moiety substituted with two ethoxy groups at the 2 and 3 positions. This unique substitution pattern influences both its chemical reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in pharmacology and biochemistry.
The compound is characterized by:
- Molecular Weight: 194.23 g/mol
- Solubility: Soluble in organic solvents like methanol, which suggests good bioavailability.
- Structure: The presence of ethoxy groups enhances its electronic properties, allowing for interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
- Antifungal Activity: The compound has shown significant antifungal properties, inhibiting the growth of various fungal strains. This effect is primarily attributed to its ability to disrupt cellular antioxidation systems in fungi.
- Mechanism of Action: It targets the oxidative stress response pathways within fungal cells, enhancing the efficacy of conventional antifungal agents.
Pharmacological Potential
- Drug Development: Ongoing research is exploring its potential as a precursor for new antifungal drugs. Its ability to act as a chemosensitizing agent could improve the effectiveness of existing treatments.
- Serotonin Receptor Interaction: Preliminary studies suggest that this compound may interact with serotonin 5-HT2A receptors, which are involved in cognitive and behavioral processes.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antifungal | Inhibition of fungal growth | , |
| Antimicrobial | Broad-spectrum antimicrobial effects | |
| Drug Synergy | Enhances efficacy of antifungals | |
| Receptor Interaction | Modulation of serotonin receptors |
Case Study: Antifungal Efficacy
In a study assessing the antifungal properties of various benzaldehyde derivatives, this compound was found to significantly inhibit the growth of Candida albicans and Aspergillus niger. The study utilized standard broth microdilution techniques to evaluate minimum inhibitory concentrations (MICs), demonstrating that this compound could potentially serve as a lead structure for developing new antifungal therapies.
Safety and Toxicity
While this compound shows promising biological activities, safety assessments indicate that it can cause skin irritation and serious eye irritation upon contact. It is classified as hazardous according to OSHA standards, necessitating careful handling in laboratory settings.
Q & A
Q. What are the most reliable synthetic routes for 2,3-Diethoxybenzaldehyde, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves etherification of hydroxybenzaldehyde precursors. For example, diethyl ethoxymethylene malonate can be used as an intermediate in multi-step protocols to introduce ethoxy groups at specific positions . Key steps include:
- Protection/deprotection strategies : Use acetyl or benzyl groups to protect reactive hydroxyl groups during synthesis.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation .
Q. How can the structural integrity of this compound be confirmed after synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR spectra to verify substitution patterns (e.g., ethoxy groups at C2 and C3). Key signals include aldehyde protons (~10 ppm) and ethoxy methylene protons (~4.0–3.8 ppm) .
- X-ray crystallography : Resolve bond angles and distances (e.g., C–O–C angles of ~117°, C21–C22 bond length of 1.376 Å) to confirm molecular geometry .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH-dependent degradation : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–80°C. Monitor aldehyde oxidation to carboxylic acid derivatives via FTIR (loss of C=O stretch at ~1700 cm) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) and thermogravimetric analysis (TGA) to quantify mass loss .
Q. How do computational models explain the electronic properties of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. For example, the electron-donating ethoxy groups lower the LUMO energy, enhancing electrophilic substitution at the para position .
- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. toluene) using the Polarizable Continuum Model (PCM) to optimize reaction conditions .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized protocols : Use the shake-flask method with HPLC quantification. For example, solubility in water is <0.1 mg/mL, while in DMSO, it exceeds 50 mg/mL .
- Temperature control : Ensure experiments are conducted at 25°C ± 0.5°C to minimize variability. Conflicting data often arise from uncontrolled humidity or impurities in commercial batches .
Q. How can this compound be utilized in studying enzyme inhibition or cytotoxicity?
Methodological Answer:
- Enzyme assays : Test inhibition of tyrosinase or acetylcholinesterase via spectrophotometric methods (e.g., inhibition IC values using L-DOPA as a substrate) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 10–100 µM. Compare results to structurally similar aldehydes (e.g., 3,4-dimethoxy derivatives) to establish structure-activity relationships .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for detecting trace impurities in this compound?
Methodological Answer:
- GC-MS : Identify volatile byproducts (e.g., residual ethyl bromide) with a DB-5MS column and electron ionization (EI) mode.
- LC-QTOF-MS : Detect non-volatile impurities (e.g., diethyl ether adducts) at ppm levels using positive ion mode .
Q. How can researchers design experiments to study the compound’s behavior in multi-component reaction systems?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like catalyst loading (e.g., 5–10 mol% Pd/C), solvent polarity, and temperature. Response variables include yield and enantiomeric excess (for chiral derivatives) .
- In-situ monitoring : Employ Raman spectroscopy to track intermediate formation during reactions like Aldol condensations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
